![molecular formula C12H12N2O3 B14634593 4-[4-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate CAS No. 52727-21-6](/img/structure/B14634593.png)
4-[4-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate is an organic compound characterized by the presence of an acetyloxy group attached to a phenyl ring, which is further connected to a diazoniobut-1-en-2-olate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate typically involves the acetylation of 4-hydroxyphenyl derivatives followed by diazotization. The acetylation can be achieved using acetic anhydride in the presence of a base such as pyridine . The diazotization step involves the reaction of the acetylated phenyl compound with sodium nitrite in an acidic medium, typically hydrochloric acid, to form the diazonium salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the diazonium group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Copper(I) chloride or bromide is often used in Sandmeyer reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated phenyl derivatives
Applications De Recherche Scientifique
4-[4-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-[4-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate involves its interaction with molecular targets such as enzymes and receptors. The diazonium group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or alteration of receptor function . This compound may also generate reactive intermediates that can interact with cellular components, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Acetoxybenzoic acid: Similar in structure but lacks the diazonium group.
4-[3,4-Bis(acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate: Contains additional acetyloxy groups.
Uniqueness
4-[4-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate is unique due to the presence of both acetyloxy and diazonium functional groups, which confer distinct reactivity and potential applications. The combination of these groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research fields.
Propriétés
Numéro CAS |
52727-21-6 |
|---|---|
Formule moléculaire |
C12H12N2O3 |
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
[4-(4-diazo-3-oxobutyl)phenyl] acetate |
InChI |
InChI=1S/C12H12N2O3/c1-9(15)17-12-6-3-10(4-7-12)2-5-11(16)8-14-13/h3-4,6-8H,2,5H2,1H3 |
Clé InChI |
ZQCXMOMJZMGINY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=C(C=C1)CCC(=O)C=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


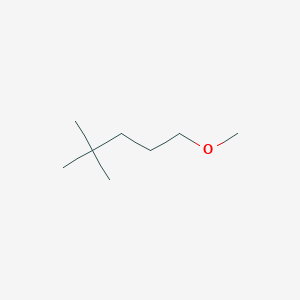
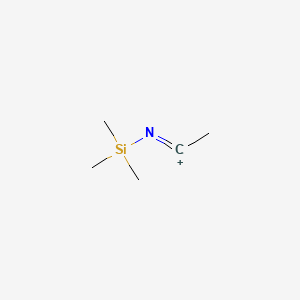
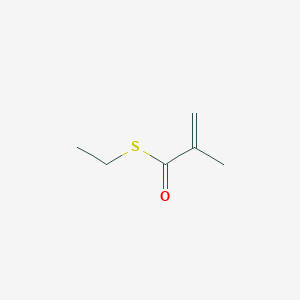
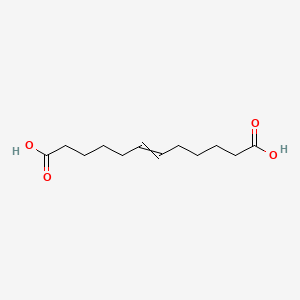
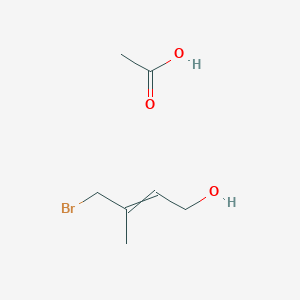
![Benzenamine, 4-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]-](/img/structure/B14634541.png)
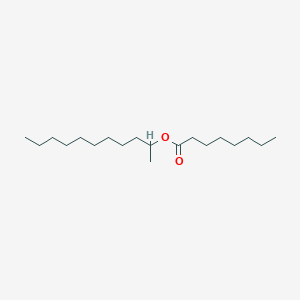
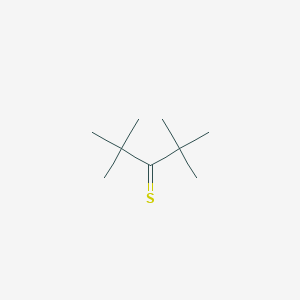
![[Bis(4-chlorophenyl)methyl]phosphanone](/img/structure/B14634559.png)
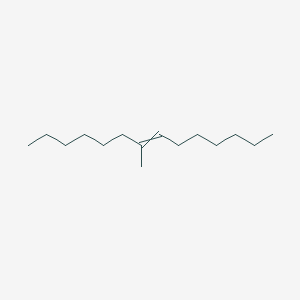
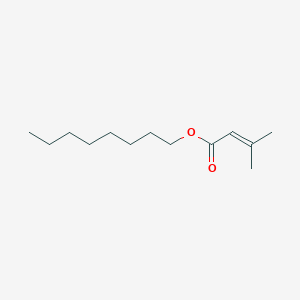

![6-Propylbicyclo[3.2.0]hept-6-en-2-one](/img/structure/B14634576.png)

